molecular formula C14H14N2O2 B1367342 奥扎格雷甲酯 CAS No. 866157-50-8

奥扎格雷甲酯

货号: B1367342
CAS 编号: 866157-50-8
分子量: 242.27 g/mol
InChI 键: FTLRFDGBBQSQMJ-VOTSOKGWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Cardiovascular Therapeutics

Ozagrel methyl ester primarily acts as an inhibitor of thromboxane A2 synthase, which plays a critical role in platelet aggregation and vasoconstriction. Its inhibition leads to reduced thromboxane A2 production, making it significant for preventing thrombus formation and improving blood flow in patients at risk for cardiovascular events such as heart attacks or strokes .

Clinical Studies :

  • Research has indicated that ozagrel methyl ester exhibits antiplatelet aggregation properties and has been studied for its effectiveness in treating ischemic stroke, where thromboembolism is a major concern .
  • In one study, novel codrugs combining ozagrel with paeonol were synthesized, demonstrating protective effects against oxygen-glucose deprivation injury in neuronal cells (PC12) and showing good bioavailability .

Impurity Analysis

Ozagrel methyl ester is also utilized in the preparation of ozagrel impurities, which are essential for impurity analysis in drug formulations. The preparation method involves simple reactions that yield reference substances necessary for quality control and research into ozagrel bulk drugs.

The biological activity of ozagrel methyl ester extends beyond thromboxane A2 inhibition. It has been investigated for its potential effects on various cellular processes associated with cardiovascular health:

  • Antiplatelet Activity : Its ability to inhibit platelet aggregation positions it as a candidate for further pharmacological investigations aimed at treating vascular disorders.
  • Neuroprotective Effects : Studies have shown that compounds derived from ozagrel exhibit neuroprotective properties, which could be beneficial in treating conditions like ischemic stroke .

Case Studies and Research Findings

Several case studies have highlighted the applications of ozagrel methyl ester:

  • Case Study on Codrug Development :
    • Researchers synthesized novel codrugs involving ozagrel and paeonol, assessing their pharmacokinetic properties and antiplatelet activity. The optimal compound exhibited significant protective effects against neuronal injury .
  • Thromboxane Mediated Effects :
    • A study demonstrated that ozagrel effectively reversed streptozotocin-induced constriction of arterioles in diabetic rat models, indicating its potential therapeutic role in managing diabetes-related vascular complications .

作用机制

Target of Action

Ozagrel methyl ester primarily targets thromboxane A2 (TXA2) synthase and P2Y12 , two proteins critical for platelet aggregation . TXA2 synthase is an enzyme responsible for the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. P2Y12 is a receptor that plays a crucial role in platelet activation and aggregation .

Mode of Action

Ozagrel methyl ester interacts with its targets, leading to the inhibition of TXA2 synthase and P2Y12 . This interaction results in the suppression of thromboxane A2 synthesis and platelet aggregation, thereby exerting its therapeutic effects .

Biochemical Pathways

The inhibition of TXA2 synthase and P2Y12 disrupts the biochemical pathways involved in platelet aggregation. This disruption can lead to a decrease in thromboembolism, which is a characteristic feature of conditions like ischemic stroke .

Pharmacokinetics

The pharmacokinetics of Ozagrel methyl ester involves its metabolic conversion to other compounds. After administration, Ozagrel methyl ester is metabolized to form two metabolites, M1 and M2 . The metabolic conversion of Ozagrel methyl ester to M2 and M1, and the conversion of M2 to M1, are the primary metabolic pathways of Ozagrel methyl ester in the body .

Result of Action

The result of Ozagrel methyl ester’s action is the inhibition of platelet aggregation, which can potentially reduce the risk of thromboembolic events such as stroke . It has been found to exert protective effects against oxygen-glucose deprivation injury in PC12 cells, indicating its potential neuroprotective effect .

Action Environment

The action of Ozagrel methyl ester can be influenced by various environmental factors. For instance, the metabolic conversion of Ozagrel methyl ester to its metabolites can be affected by factors such as the presence of certain enzymes in the body . .

生化分析

Biochemical Properties

Ozagrel methyl ester plays a significant role in biochemical reactions by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This inhibition is achieved through the interaction of ozagrel methyl ester with thromboxane A2 synthase, an enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2. By binding to the active site of thromboxane A2 synthase, ozagrel methyl ester effectively reduces the production of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction .

Cellular Effects

Ozagrel methyl ester exerts various effects on different cell types and cellular processes. In endothelial cells, it enhances the production of nitric oxide, leading to vasodilation and improved blood flow. In platelets, ozagrel methyl ester inhibits aggregation, thereby reducing the risk of clot formation. Additionally, it has been shown to modulate cell signaling pathways, such as the Rho kinase pathway, which plays a role in vascular smooth muscle contraction and cell migration . Ozagrel methyl ester also influences gene expression by downregulating the expression of pro-inflammatory cytokines and upregulating anti-inflammatory genes .

Molecular Mechanism

The molecular mechanism of ozagrel methyl ester involves its binding to thromboxane A2 synthase, leading to the inhibition of thromboxane A2 production. This binding interaction is facilitated by the imidazole ring present in the structure of ozagrel methyl ester, which interacts with the active site of the enzyme. Additionally, ozagrel methyl ester has been shown to inhibit the activity of other enzymes involved in the arachidonic acid pathway, further reducing the production of pro-inflammatory mediators . These molecular interactions result in the overall anti-thrombotic and anti-inflammatory effects of ozagrel methyl ester.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ozagrel methyl ester have been observed to change over time. Initially, the compound exhibits a rapid onset of action, leading to immediate inhibition of thromboxane A2 synthesis and platelet aggregation. Over time, the stability and degradation of ozagrel methyl ester can influence its long-term effects on cellular function. Studies have shown that ozagrel methyl ester remains stable under physiological conditions, with minimal degradation observed over extended periods . Long-term exposure to ozagrel methyl ester has been associated with sustained anti-thrombotic effects and improved vascular function in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of ozagrel methyl ester vary with different dosages in animal models. At low doses, the compound effectively inhibits thromboxane A2 synthesis and reduces platelet aggregation without causing significant adverse effects. At higher doses, ozagrel methyl ester may exhibit toxic effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of ozagrel methyl ester plateau at certain dosages, and further increases in dosage do not result in additional therapeutic effects .

Metabolic Pathways

Ozagrel methyl ester is involved in several metabolic pathways, primarily in the liver and intestinal mucosa. The compound undergoes metabolic conversion to its primary metabolites, M1 and M2, through the action of hepatic enzymes. These metabolites are further processed and excreted via the biliary and renal routes . The metabolic pathways of ozagrel methyl ester also involve interactions with various cofactors and enzymes, such as cytochrome P450, which play a role in its biotransformation and elimination .

Transport and Distribution

Within cells and tissues, ozagrel methyl ester is transported and distributed through various mechanisms. The compound is absorbed into the bloodstream and distributed to target tissues, where it exerts its pharmacological effects. Transporters and binding proteins, such as albumin, facilitate the movement of ozagrel methyl ester within the body . The distribution of ozagrel methyl ester is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

Ozagrel methyl ester is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. The compound’s activity and function are influenced by its subcellular localization, as it interacts with specific enzymes and receptors within these compartments. Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of ozagrel methyl ester to specific organelles . These interactions and modifications play a crucial role in the compound’s overall pharmacological effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ozagrel methyl ester typically involves the esterification of ozagrel. One common method includes the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction . The resulting product is then purified using column chromatography to obtain pure ozagrel methyl ester .

Industrial Production Methods

In industrial settings, the production of ozagrel methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform reaction conditions. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

化学反应分析

Types of Reactions

Ozagrel methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ozagrel methyl ester can lead to the formation of carboxylic acids, while reduction can yield alcohols .

生物活性

Ozagrel methyl ester, a derivative of ozagrel, is recognized for its significant role as an inhibitor of thromboxane A2 synthase. This compound is particularly relevant in the context of cardiovascular diseases, where it exhibits antiplatelet aggregation and vasodilatory effects. This article explores the biological activity of ozagrel methyl ester, detailing its mechanism of action, pharmacokinetics, and various biological effects supported by research findings.

Target Proteins
Ozagrel methyl ester primarily targets two critical proteins:

  • Thromboxane A2 (TXA2) synthase : An enzyme that converts prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.
  • P2Y12 receptor : A receptor involved in platelet activation and aggregation.

Mode of Action
The compound inhibits TXA2 synthase and P2Y12, disrupting the biochemical pathways involved in platelet aggregation. This inhibition leads to a reduction in thromboembolic events, such as ischemic strokes, by decreasing platelet aggregation and promoting vasodilation through enhanced nitric oxide production in endothelial cells.

Pharmacokinetics

Ozagrel methyl ester undergoes metabolic conversion to two primary metabolites (M1 and M2) after administration. The pharmacokinetic profile indicates that the compound remains stable under physiological conditions, with minimal degradation over time. Studies show that at low doses, it effectively inhibits thromboxane A2 synthesis without significant adverse effects. However, higher doses may lead to hepatotoxicity and gastrointestinal disturbances .

Antiplatelet Activity

Ozagrel methyl ester significantly reduces platelet aggregation, which is crucial for preventing thrombus formation. In laboratory studies, it has been shown to exhibit a rapid onset of action with sustained effects over time.

Cellular Effects

  • Endothelial Cells : Enhances nitric oxide production, leading to vasodilation.
  • Platelets : Inhibits aggregation and reduces clot formation.
  • Cell Signaling Pathways : Modulates pathways such as the Rho kinase pathway, influencing vascular smooth muscle contraction and cell migration .

Clinical Applications

Ozagrel methyl ester has been investigated for its therapeutic potential in treating ischemic stroke and other cardiovascular conditions. Research indicates that ozagrel combined with traditional therapies shows promising outcomes in improving blood flow and reducing complications associated with cerebral infarction .

Comparative Studies

A study compared ozagrel methyl ester with other antiplatelet agents like aspirin. The results highlighted its superior efficacy in inhibiting platelet aggregation under certain conditions, suggesting its potential as a preferred treatment option for patients at high risk of thromboembolic events .

Data Summary

Parameter Ozagrel Methyl Ester
Target Proteins TXA2 synthase, P2Y12
Mechanism Inhibition of TXA2 synthesis
Metabolites M1, M2
Key Effects Antiplatelet activity
Stability Stable under physiological conditions
Adverse Effects at High Doses Hepatotoxicity, GI disturbances

属性

IUPAC Name

methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLRFDGBBQSQMJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ozagrel methyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ozagrel methyl ester
Reactant of Route 3
Reactant of Route 3
Ozagrel methyl ester
Reactant of Route 4
Reactant of Route 4
Ozagrel methyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ozagrel methyl ester
Reactant of Route 6
Reactant of Route 6
Ozagrel methyl ester
Customer
Q & A

A: The research paper presents a new method for synthesizing ozagrel methyl ester using readily available starting materials and a straightforward reaction sequence []. The advantages of this method are its higher yield compared to existing methods and its reduced environmental impact, making it more suitable for large-scale production of this important pharmaceutical intermediate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。